
2-(Diethylamino)-2-oxoethylzinc chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Diethylamino)-2-oxoethyl)zinc chloride, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions and research applications. This compound is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(diethylamino)-2-oxoethyl)zinc chloride typically involves the reaction of diethylamine with ethyl chloroformate to form the intermediate (2-(diethylamino)-2-oxoethyl) chloride. This intermediate is then reacted with zinc chloride in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of (2-(diethylamino)-2-oxoethyl)zinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Diethylamino)-2-oxoethyl)zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc chloride moiety is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with (2-(diethylamino)-2-oxoethyl)zinc chloride include aldehydes, ketones, and other electrophilic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to facilitate the reaction.
Major Products
The major products formed from reactions involving (2-(diethylamino)-2-oxoethyl)zinc chloride depend on the specific reaction conditions and reagents used. For example, in addition reactions with aldehydes, the major product is often a secondary alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(diethylamino)-2-oxoethyl)zinc chloride is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of complex organic molecules and in the study of reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules and study their interactions. It is also used in the synthesis of biologically active compounds and in the development of new pharmaceuticals.
Medicine
In medicine, (2-(diethylamino)-2-oxoethyl)zinc chloride is used in the synthesis of drug candidates and in the study of drug-receptor interactions. It is also used in the development of diagnostic agents and in the study of disease mechanisms.
Industry
In industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. It is also used in the development of new catalysts and in the study of industrial processes.
Mécanisme D'action
The mechanism of action of (2-(diethylamino)-2-oxoethyl)zinc chloride involves its ability to form stable complexes with various substrates. The zinc center acts as a Lewis acid, facilitating the formation of new bonds and stabilizing reaction intermediates. The diethylamino group enhances the reactivity of the compound by donating electron density to the zinc center, making it more nucleophilic.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Zinc Chloride: A simple zinc salt used in various chemical reactions.
Uniqueness
(2-(diethylamino)-2-oxoethyl)zinc chloride is unique due to its combination of a zinc center with an organic moiety, providing both reactivity and stability. This makes it a valuable reagent in organic synthesis and research applications.
Propriétés
Formule moléculaire |
C6H12ClNOZn |
|---|---|
Poids moléculaire |
215.0 g/mol |
Nom IUPAC |
chlorozinc(1+);N,N-diethylacetamide |
InChI |
InChI=1S/C6H12NO.ClH.Zn/c1-4-7(5-2)6(3)8;;/h3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZBPUXRWCDOIYRA-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C(=O)[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


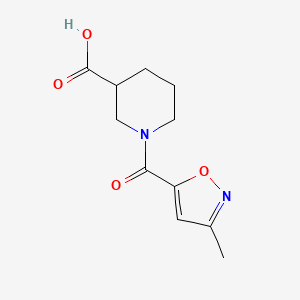
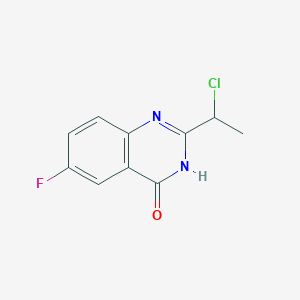
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)


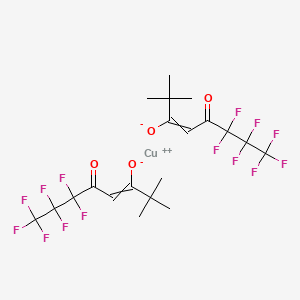
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
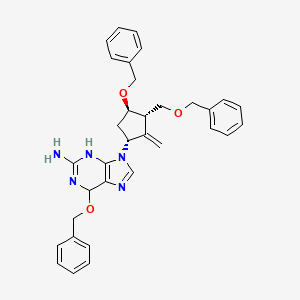
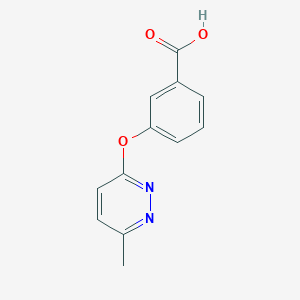
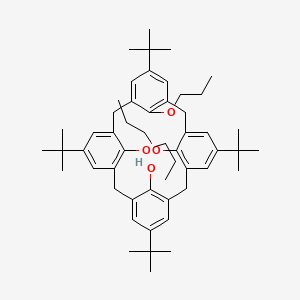
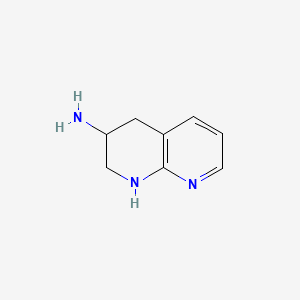
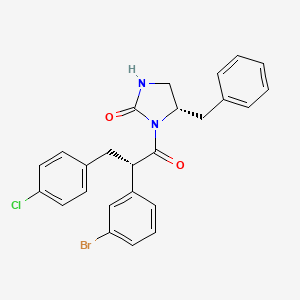
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
